Cas no 392295-78-2 (N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)

N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide 化学的及び物理的性質
名前と識別子
-
- N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide
- N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
- F0417-0619
- N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
- 392295-78-2
- AKOS024576905
- Oprea1_843321
- Benzamide, N-[5-[[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-fluoro-
-
- インチ: 1S/C19H17FN4O2S2/c1-11-7-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
- InChIKey: RDLULLAMMYJCCQ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(SCC(NC2=CC=C(C)C=C2C)=O)S1)(=O)C1=CC=CC=C1F
計算された属性
- せいみつぶんしりょう: 416.07769631g/mol
- どういたいしつりょう: 416.07769631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 138Ų
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 6.73±0.50(Predicted)
N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-0619-100mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
392295-78-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0417-0619-1mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
392295-78-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0417-0619-10μmol |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
392295-78-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-0619-15mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
392295-78-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0417-0619-25mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
392295-78-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0417-0619-10mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
392295-78-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-0619-40mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
392295-78-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0417-0619-5μmol |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
392295-78-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-0619-4mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
392295-78-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0417-0619-20μmol |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
392295-78-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamideに関する追加情報
Introduction to N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide (CAS No. 392295-78-2)
N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 392295-78-2, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a 1,3,4-thiadiazole core and a fluorobenzamide moiety, makes it a subject of intense study for its potential therapeutic applications.
The 1,3,4-thiadiazole scaffold is a well-known heterocyclic ring system that is widely prevalent in biologically active molecules. Its unique electronic and steric properties make it an ideal candidate for designing compounds with specific interactions with biological targets. In particular, the presence of a sulfanyl group in the structure enhances its ability to interact with various enzymes and receptors, making it a valuable scaffold for drug discovery.
The fluorobenzamide component adds another layer of complexity to the molecule. Fluoro-substituted compounds are known for their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atom's electronegativity can significantly influence the electronic properties of the molecule, leading to more potent and selective interactions. This feature makes N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide an attractive candidate for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The 1,3,4-thiadiazole core has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers have been particularly interested in modulating the substituents around this core to enhance its biological activity. The introduction of a sulfanyl group has been shown to improve the compound's bioavailability and target specificity.
The synthesis of N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide involves multiple steps that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the 1,3,4-thiadiazole ring through cyclocondensation reactions. Subsequent functionalization steps introduce the sulfanyl and fluorobenzamide groups. Each step must be carefully optimized to ensure high yield and purity.
The pharmacological profile of this compound has been the subject of several recent studies. Initial in vitro assays have shown that it exhibits significant activity against various disease-causing agents. Specifically, it has demonstrated efficacy in inhibiting key enzymes involved in cancer cell proliferation and inflammation. These findings have prompted further investigation into its potential as a lead compound for drug development.
The structural features of N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide make it an excellent candidate for structure-based drug design. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can gain insights into how this compound interacts with biological targets at the atomic level. These studies can help refine the structure to improve its potency and selectivity.
In addition to its pharmacological potential, this compound also offers advantages in terms of chemical stability and solubility. The presence of the fluorine atom enhances metabolic stability by reducing susceptibility to enzymatic degradation. Furthermore, the overall structure is designed to improve solubility in both water and organic solvents, facilitating its formulation into various dosage forms.
The development of new therapeutic agents is a complex process that requires collaboration between chemists, biologists, and pharmacologists. The study of compounds like N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide represents a significant step forward in understanding how structural modifications can influence biological activity. As research continues to uncover new applications for this class of molecules,the potential for discovering novel treatments across multiple therapeutic areas remains high.
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